3|A-O-tert-Butyldimethylsilyl Tetrahydro Cortisone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

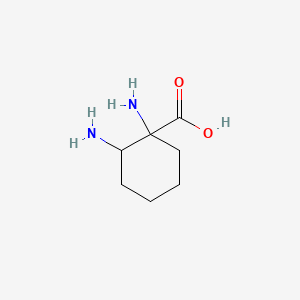

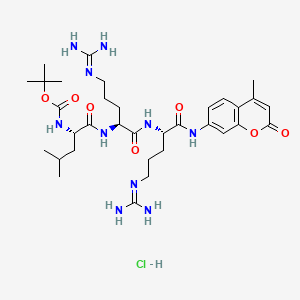

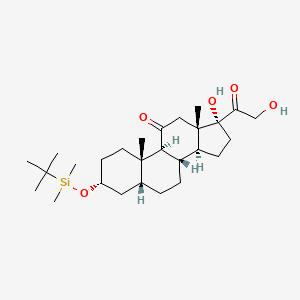

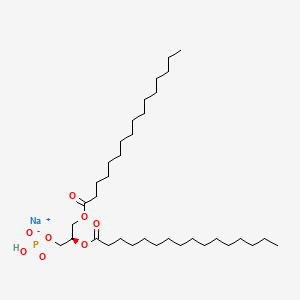

3|A-O-tert-Butyldimethylsilyl Tetrahydro Cortisone, also known as (3|A,5|A)-3- [ [ (1,1-Dimethylethyl)dimethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione, is a metabolite of Cortisone . It has a molecular weight of 478.74 and a molecular formula of C27H46O5Si .

Molecular Structure Analysis

The molecule contains a total of 82 bonds. There are 36 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 2 aliphatic ketones, 2 hydroxyl groups, and 1 primary alcohol .科学的研究の応用

Glucocorticoid Bioavailability and Clinical Implications

Glucocorticoids, such as hydrocortisone and dexamethasone, play crucial roles in modulating inflammation and immune responses. Their bioavailability is a pivotal factor in determining clinical efficacy and safety in treatments involving corticosteroid therapy. Understanding the metabolism, systemic effects, and the balance between therapeutic benefits and potential adverse effects is essential for optimizing clinical outcomes (Lowy & Meltzer, 1987; Chaney, 2002).

Corticosteroids and Inflammation

The deployment of corticosteroids in managing chronic inflammation and autoimmune diseases underscores their significance in medical therapy. The disparities in endogenous cortisol production relative to systemic inflammation highlight the need for therapeutic intervention to restore homeostasis and mitigate the consequences of inflammatory processes (Straub & Cutolo, 2016).

Advances in Nonchromatographic Bioseparation Technologies

In the field of bioseparation, innovative methods such as three-phase partitioning (TPP) have emerged, providing efficient, scalable solutions for isolating bioactive molecules. These advancements have implications for the purification and study of corticosteroids and their derivatives, offering new avenues for research and application in food, cosmetics, and pharmaceuticals (Jingkun Yan et al., 2018).

Terpenoids and Cancer Therapy

Research on natural products like terpenoids reveals their potential in developing anti-cancer therapies. Terpenoids, being structurally related to steroids, underscore the vast potential of natural and modified compounds in therapeutic applications, including those related to corticosteroid structures and functions (Min Huang et al., 2012).

特性

IUPAC Name |

(3R,5R,8S,9S,10S,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O5Si/c1-24(2,3)33(6,7)32-18-10-12-25(4)17(14-18)8-9-19-20-11-13-27(31,22(30)16-28)26(20,5)15-21(29)23(19)25/h17-20,23,28,31H,8-16H2,1-7H3/t17-,18-,19+,20+,23-,25+,26+,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSXTAZQULRQBM-BJGFIVMASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O5Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747258 |

Source

|

| Record name | (3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17,21-dihydroxypregnane-11,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3|A-O-tert-Butyldimethylsilyl Tetrahydro Cortisone | |

CAS RN |

83274-73-1 |

Source

|

| Record name | (3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17,21-dihydroxypregnane-11,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[1,3-dioxolane-2,3-[6]thiabicyclo[3.1.0]hexane], 6,6-dioxide (9CI)](/img/no-structure.png)

![(2,3,4,5,6-Pentafluorophenyl) 5-[[5-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]-3-[2-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B588352.png)